molecular formula C12H11NO3 B3319299 7-Ethoxy-1-nitronaphthalene CAS No. 1092353-01-9

7-Ethoxy-1-nitronaphthalene

Cat. No.: B3319299
CAS No.: 1092353-01-9
M. Wt: 217.22 g/mol
InChI Key: HIUOEXSQVINKQF-UHFFFAOYSA-N
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Description

7-Ethoxy-1-nitronaphthalene is a chemical compound belonging to the naphthalene family. It is characterized by the presence of an ethoxy group and a nitro group attached to the naphthalene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-1-nitronaphthalene typically involves the nitration of 1-nitronaphthalene. One efficient method for the nitration of 1-nitronaphthalene involves the use of nitrogen dioxide (NO₂) as the nitrating agent in the presence of a solid superacid catalyst such as sulfated zirconia (SO₄²⁻/ZrO₂). This reaction is promoted by molecular oxygen and acetic anhydride under mild conditions. The conversion rate of 1-nitronaphthalene can reach up to 93.8%, with a selectivity of 52.8% for 1,5-dinitronaphthalene .

Industrial Production Methods

In industrial settings, the nitration process often employs the conventional “mixed acid” method, which uses nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively. this method has several drawbacks, including low selectivity and the generation of large quantities of acidic waste. Therefore, more environmentally friendly and efficient methods, such as the use of solid superacid catalysts, are being explored .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-1-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium hydrosulfite, metals (iron, tin, zinc), or hydrogen in the presence of catalysts.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium hydrosulfite, iron, tin, zinc, and hydrogen with catalysts.

    Substitution: Various nucleophiles can be used to substitute the ethoxy group under suitable conditions.

Major Products Formed

    Reduction: The major product formed from the reduction of this compound is 7-ethoxy-1-aminonaphthalene.

    Substitution: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

7-Ethoxy-1-nitronaphthalene has diverse applications in scientific research due to its unique properties. It is used in:

    Chemistry: As a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: In studies of molecular interactions and biological activity.

    Medicine: As a potential pharmaceutical candidate for the development of new drugs.

    Industry: In the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Ethoxy-1-nitronaphthalene involves its interaction with molecular targets and pathways. For example, the reduction of the nitro group to an amine group can lead to the formation of biologically active compounds. The initial step in the degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene, which is an early intermediate in the naphthalene degradation pathway .

Comparison with Similar Compounds

Similar Compounds

    1-Nitronaphthalene: A precursor in the synthesis of 7-Ethoxy-1-nitronaphthalene.

    4-Nitrotoluene: Undergoes similar reduction reactions to form amines.

    4-Nitroanisole: Another nitro compound that can be reduced to form amines.

Uniqueness

This compound is unique due to the presence of both an ethoxy group and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

7-ethoxy-1-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-10-7-6-9-4-3-5-12(13(14)15)11(9)8-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUOEXSQVINKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CC=C2[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704474
Record name 7-Ethoxy-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092353-01-9
Record name 7-Ethoxy-1-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092353-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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